molecular formula C23H17BrN2O3 B11084422 (3Z)-4-(4-bromophenyl)-4-[2-(diphenylmethylidene)hydrazinyl]-2-oxobut-3-enoic acid

(3Z)-4-(4-bromophenyl)-4-[2-(diphenylmethylidene)hydrazinyl]-2-oxobut-3-enoic acid

Cat. No.: B11084422
M. Wt: 449.3 g/mol
InChI Key: JPRBQZYYWBORAC-HKWRFOASSA-N
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Description

(3Z)-4-(4-bromophenyl)-4-[2-(diphenylmethylidene)hydrazinyl]-2-oxobut-3-enoic acid is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a diphenylmethylidene hydrazinyl moiety, and an oxobutenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-4-(4-bromophenyl)-4-[2-(diphenylmethylidene)hydrazinyl]-2-oxobut-3-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with diphenylmethylidene hydrazine, followed by cyclization and oxidation steps to form the final product. The reaction conditions often require the use of solvents like ethanol or methanol, catalysts such as p-toluenesulfonic acid, and controlled temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3Z)-4-(4-bromophenyl)-4-[2-(diphenylmethylidene)hydrazinyl]-2-oxobut-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-4-(4-bromophenyl)-4-[2-(diphenylmethylidene)hydrazinyl]-2-oxobut-3-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for labeling and tracking biological molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (3Z)-4-(4-bromophenyl)-4-[2-(diphenylmethylidene)hydrazinyl]-2-oxobut-3-enoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydrazinyl moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-4-(4-chlorophenyl)-4-[2-(diphenylmethylidene)hydrazinyl]-2-oxobut-3-enoic acid
  • (3Z)-4-(4-fluorophenyl)-4-[2-(diphenylmethylidene)hydrazinyl]-2-oxobut-3-enoic acid
  • (3Z)-4-(4-methylphenyl)-4-[2-(diphenylmethylidene)hydrazinyl]-2-oxobut-3-enoic acid

Uniqueness

The uniqueness of (3Z)-4-(4-bromophenyl)-4-[2-(diphenylmethylidene)hydrazinyl]-2-oxobut-3-enoic acid lies in its bromophenyl group, which imparts distinct reactivity and interaction profiles compared to its chloro, fluoro, and methyl analogs. This makes it particularly valuable in applications requiring specific electronic and steric properties.

Properties

Molecular Formula

C23H17BrN2O3

Molecular Weight

449.3 g/mol

IUPAC Name

(Z)-4-(2-benzhydrylidenehydrazinyl)-4-(4-bromophenyl)-2-oxobut-3-enoic acid

InChI

InChI=1S/C23H17BrN2O3/c24-19-13-11-16(12-14-19)20(15-21(27)23(28)29)25-26-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,25H,(H,28,29)/b20-15-

InChI Key

JPRBQZYYWBORAC-HKWRFOASSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=NN/C(=C\C(=O)C(=O)O)/C2=CC=C(C=C2)Br)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=CC(=O)C(=O)O)C2=CC=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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